3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Introduction to 3-(3-Methoxyphenyl)-2-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-3H-Pyrimido[5,4-b]indol-4(5H)-one
Historical Development of Pyrimido[5,4-b]indole Research
Pyrimido[5,4-b]indoles gained prominence in the early 2010s following high-throughput screening campaigns targeting innate immune modulation. The foundational work by Chan et al. (2013) identified these heterocycles as potent NFκB activators through selective TLR4 stimulation, marking a paradigm shift in small-molecule immunomodulator design. Parallel discoveries in hematology revealed structurally analogous pyrimidoindoles, such as UM171, capable of expanding cord-blood-derived hematopoietic stem cells in vitro, underscoring the scaffold’s therapeutic versatility.
The scaffold’s synthetic flexibility enabled systematic exploration of substituent effects. Initial modifications focused on the carboxamide (R1), N-3 (R2), and N-5 (R3) positions, revealing tunable cytokine induction profiles. For instance, phenylcarboxamide derivatives preferentially activated interferon-associated pathways over pro-inflammatory IL-6 release, a critical advance for reducing cytokine storm risks.
Discovery and Initial Characterization
The specific compound this compound emerged from structure-activity relationship (SAR) studies optimizing TLR4 affinity and metabolic stability. Its synthesis likely followed established routes for pyrimido[5,4-b]indoles, as detailed in Scheme 1 of Chan et al. (2013):
- Core Formation : 2-Aminobenzonitrile undergoes alkylation with ethyl bromoacetate, followed by base-mediated cyclization to yield the indole intermediate.
- Pyrimidine Annulation : Reaction with phenylisothiocyanate forms a thioureidoindole, which cyclizes under acidic conditions to construct the pyrimido[5,4-b]indole core.
- Functionalization : The 3-methoxyphenyl group is introduced at N-3 via nucleophilic substitution, while the piperidinyl-acetamide thioether at C-2 is appended through sequential alkylation and coupling reactions.
Key structural features include:
- 3-Methoxyphenyl Group : Enhances lipophilicity and π-stacking interactions with TLR4/MD-2 complex hydrophobic pockets.
- Piperidinyl-Acetamide Thioether : Improves solubility and confers resistance to oxidative metabolism, as evidenced by reduced cytotoxicity in analogues with short alkyl N-5 substituents.
Position in Medicinal Chemistry Research
This compound exemplifies three strategic themes in modern drug discovery:
Targeted Innate Immune Modulation
As a TLR4 agonist, it bypasses endotoxin-related toxicity by avoiding direct lipid A binding. Computational docking suggests interactions primarily with MD-2’s Phe-121 and Leu-61 residues, stabilizing the TLR4/MD-2 heterodimer and triggering MyD88-independent interferon signaling.
Hematopoietic Stem Cell Expansion
Structural parallels to UM171 imply potential utility in ex vivo stem cell expansion. The thiourea moiety may mimic UM171’s pyrimidoindole core, which upregulates HOXA9 and MYCT1 genes critical for self-renewal.
Scaffold Diversification
The table below summarizes key substituent effects observed in pyrimido[5,4-b]indole derivatives:
Contemporary Research Significance
Recent investigations (2020–2025) focus on dual-purpose applications:
- Adjuvant Development : Its skewed cytokine profile (high IP-10, low IL-6) makes it a candidate for vaccine adjuvants requiring Th1 polarization without excessive inflammation.
- Regenerative Medicine : Hybrid derivatives combining TLR4 agonism and stem cell expansion activity are being evaluated for post-chemotherapy immune reconstitution.
- Computational Optimization : Machine learning models trained on Chan et al.’s dataset (2013) propose
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-17-9-7-8-16(14-17)28-23(30)22-21(18-10-3-4-11-19(18)25-22)26-24(28)32-15-20(29)27-12-5-2-6-13-27/h3-4,7-11,14,25H,2,5-6,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDHLKERHDGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrimidine core fused with an indole moiety.
- A methoxyphenyl group that may influence its biological interactions.
- A piperidine-derived substituent , which is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine and related compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Candida albicans | 0.75 | Fungicidal |
The minimum inhibitory concentration (MIC) values suggest that this compound exhibits strong antimicrobial activity, comparable to established antibiotics .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values, indicating the concentration required to inhibit cell growth by 50%, are summarized below:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 10.5 | High cytotoxicity |
| A549 (lung cancer) | 20.0 | Moderate cytotoxicity |
These results indicate a promising potential for the compound as an anticancer agent, warranting further investigation into its mechanisms of action .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- The methoxy group at the para position on the phenyl ring appears to enhance antimicrobial activity.
- The presence of the piperidine moiety is crucial for cytotoxicity, suggesting that modifications to this structure could yield more potent analogs .
Case Studies
In a recent study, derivatives of this compound were synthesized and tested for their biological activities:
Scientific Research Applications
The compound 3-(3-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will delve into its potential uses, particularly in pharmacology and medicinal chemistry, supported by data tables and case studies.
Chemical Structure Depiction
The compound features a pyrimidine core with various substituents that contribute to its biological activity. The presence of a piperidine moiety suggests potential interactions with neurotransmitter systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of this compound have shown significant activity against various pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .
Cox Inhibition
The compound's structural features suggest potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammatory processes, and compounds designed to inhibit these enzymes can be valuable in treating inflammatory diseases. Research indicates that related compounds exhibit selective inhibition of COX-II with minimal side effects .
Neuropharmacological Effects
The piperidine component of the compound suggests possible interactions with the central nervous system. Compounds with similar structures have been evaluated for their effects on glutamate receptors, which are vital in neurological functions. For example, a related compound was synthesized for use as a positron emission tomography (PET) radiotracer targeting mGluR2 receptors, showing promising results in preclinical studies .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In an experimental study, derivatives of the compound were synthesized and tested against common bacterial strains. The results demonstrated that certain modifications to the structure enhanced antimicrobial activity significantly compared to the parent compound.
Case Study 2: COX Inhibition
A series of analogs were developed and tested for their ability to inhibit COX enzymes. Among them, one derivative showed an IC50 value significantly lower than standard anti-inflammatory drugs like Rofecoxib, indicating its potential as a therapeutic agent for inflammatory conditions.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction modifies electron density and bioavailability.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, 60°C, 4 hours | Sulfoxide derivative | 65–75% | |
| mCPBA | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 80–85% |
Mechanism : Electrophilic oxygen insertion at sulfur, proceeding via a two-step radical or polar pathway depending on the oxidant.
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation or acylation reactions, enhancing structural diversity:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | N-Methylpiperidinyl derivative | Improved lipophilicity |
| Acetyl chloride | THF, Et<sub>3</sub>N, RT | N-Acetylpiperidinyl derivative | Metabolic stability |
These modifications are pivotal for tuning receptor affinity and pharmacokinetics .
Hydrolysis of the Carbonyl Group
The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions, though stability is observed in physiological pH ranges:
| Conditions | Reagent | Product | Notes |
|---|---|---|---|
| 1M HCl, reflux, 6 hours | H<sub>2</sub>O | Carboxylic acid derivative | Low yield (≤20%) |
| 1M NaOH, ethanol, 50°C | - | Degradation observed | Non-productive pathway |
The oxo group’s resistance to hydrolysis suggests stability in drug formulation.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophilic attacks to the ortho and para positions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | Nitro-substituted derivative (para) | 70% |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT | Bromo-substituted derivative (ortho) | 85% |
Methoxy’s electron-donating nature enhances ring reactivity, enabling halogenation or nitration for further functionalization .
Cyclization Reactions
Under basic conditions, the compound forms fused heterocycles via intramolecular cyclization:
| Base | Solvent | Product | Yield |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | DMF | Pyrimidoindolo-thiazine derivative | 55% |
| NaH | THF | Bridged piperidine-indole system | 40% |
These reactions exploit nucleophilic sulfur or nitrogen atoms to generate novel scaffolds .
Reduction of Carbonyl Groups
Selective reduction of the 2-oxoethyl group is achievable with tailored reagents:
| Reagent | Conditions | Product | Note |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, RT | No reaction | Inert toward ketones |
| LiAlH<sub>4</sub> | THF, reflux | Secondary alcohol derivative | 90% conversion |
Reduction modifies hydrogen-bonding capacity, impacting target binding .
Cross-Coupling Reactions
The pyrimidoindole core supports palladium-catalyzed couplings for aryl functionalization:
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives | Enhanced π-stacking |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Aminated analogs | Solubility improvement |
These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the indole’s conjugated double bonds:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), benzene | Cyclobutane-fused dimer | 0.12 |
Photostability studies suggest limited degradation under ambient light, supporting storage stability .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a family of pyrimidoindole derivatives with variations in substituents and side chains. Below is a detailed comparison with key analogs:
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
Substituent Position and Bioactivity
- Methoxy Group Position : The 3-methoxyphenyl substituent in the target compound vs. the 4-methoxyphenyl analog () leads to distinct electronic profiles. The para-substituted methoxy group in the analog may enhance resonance stabilization but reduce steric hindrance compared to the meta position .
- Piperidine vs. Morpholine : Replacing piperidine with morpholine () introduces an oxygen atom, lowering XLogP3 from 4.2 to ~3.6. This increases aqueous solubility but may reduce blood-brain barrier penetration .
Side Chain Modifications
Computational Predictions
- Drug-Likeness: All compounds comply with Lipinski’s Rule of Five (molecular weight <500, XLogP3 <5, hydrogen bond donors ≤5, acceptors ≤10), suggesting oral bioavailability .
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~103 Ų) aligns with moderate membrane permeability, while morpholine analogs (TPSA ~110 Ų) may favor solubility over absorption .
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s core structure (pyrimido[5,4-b]indole) suggests a multicomponent reaction strategy. A one-step synthesis using catalytic p-toluenesulfonic acid, as demonstrated for structurally similar chromeno-pyrimidines, could be adapted . Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios of precursors (e.g., substituted indoles, thiourea, and aldehyde derivatives). Monitoring via TLC and HPLC ensures intermediate purity.
Q. What spectroscopic and crystallographic methods are critical for confirming its structure?
- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve aromatic protons, methoxy groups, and piperidinyl signals. -NMR can confirm the thioether linkage via deshielded CHS protons (~δ 3.5–4.0 ppm) .
- X-ray crystallography : Employ SHELX software for structure refinement. Single-crystal X-ray diffraction resolves conformational details, such as puckering in the pyrimidoindole ring or piperidine geometry .
Q. How can computational tools predict its physicochemical properties and drug-likeness?
Use SwissADME or Molinspiration to calculate logP (<5), topological polar surface area (~100 Ų), and Lipinski’s Rule compliance. Molecular docking (AutoDock Vina) against targets like kinases or GPCRs (e.g., vasopressin receptors) can prioritize biological assays .
Advanced Research Questions
Q. What mechanisms underlie its potential biological activity, and how can target selectivity be validated?
Structural analogs (e.g., pyrimidoindole-diones) show affinity for neurotransmitter receptors and antimicrobial targets . For selectivity:
Q. How can contradictory activity data from different synthetic batches be resolved?
Contradictions may arise from polymorphic forms or residual catalysts. Mitigate via:
- PXRD to identify crystalline vs. amorphous phases.
- HPLC-MS to detect impurities (e.g., unreacted thiourea or oxidized byproducts) .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
- Optimize microwave-assisted synthesis for faster reaction times and reduced side products.
- Introduce chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) to control stereocenters .
Q. How do substituents on the piperidine or methoxyphenyl groups modulate binding kinetics?
Q. What in silico methods predict its metabolic stability and cytochrome P450 interactions?
Use Schrödinger’s ADMET Predictor or GLIDE to model Phase I/II metabolism. Focus on CYP3A4/2D6 inhibition risks and potential sulfoxide/sulfone metabolites from thioether oxidation .
Methodological Considerations
Q. How to assess thermal stability and degradation pathways under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
